molecular formula C14H26O2 B12656775 (S)-3,7-Dimethyloct-6-enyl butyrate CAS No. 94133-43-4

(S)-3,7-Dimethyloct-6-enyl butyrate

Cat. No.: B12656775
CAS No.: 94133-43-4
M. Wt: 226.35 g/mol
InChI Key: XQPZQXTWYZAXAK-ZDUSSCGKSA-N
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Description

(S)-3,7-Dimethyloct-6-enyl butyrate is an organic compound belonging to the ester class. It is characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry. This compound is derived from the esterification of butyric acid and (S)-3,7-dimethyloct-6-en-1-ol, contributing to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,7-Dimethyloct-6-enyl butyrate typically involves the esterification reaction between butyric acid and (S)-3,7-dimethyloct-6-en-1-ol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, enzymatic catalysis using lipases has been explored as a green alternative for esterification, offering mild reaction conditions and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: (S)-3,7-Dimethyloct-6-enyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Butyric acid and (S)-3,7-dimethyloct-6-en-1-ol.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of (S)-3,7-Dimethyloct-6-enyl butyrate primarily involves its hydrolysis to release butyric acid. Butyric acid exerts its effects through several pathways:

Comparison with Similar Compounds

Uniqueness: (S)-3,7-Dimethyloct-6-enyl butyrate is unique due to its specific ester linkage and the presence of the (S)-3,7-dimethyloct-6-enyl group, which imparts distinct chemical and sensory properties. Its ability to release butyric acid upon hydrolysis adds to its versatility in various applications.

Properties

CAS No.

94133-43-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-6-enyl] butanoate

InChI

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3/t13-/m0/s1

InChI Key

XQPZQXTWYZAXAK-ZDUSSCGKSA-N

Isomeric SMILES

CCCC(=O)OCC[C@@H](C)CCC=C(C)C

Canonical SMILES

CCCC(=O)OCCC(C)CCC=C(C)C

Origin of Product

United States

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